molecular formula C16H13ClN4O2S B1399733 4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine CAS No. 959763-01-0

4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine

Cat. No.: B1399733
CAS No.: 959763-01-0
M. Wt: 360.8 g/mol
InChI Key: NRHJPSAOZPSGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine is a complex organic compound that features a unique combination of structural elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the core isochromen structure. This is followed by the introduction of the chloro and methylsulfinyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct positioning of these groups on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the dechlorinated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-6-methylsulfinyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-24(22)16-20-14(19-15(18)21-16)13-10-4-2-3-8-6-23-7-9(12(8)10)5-11(13)17/h2-5H,6-7H2,1H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHJPSAOZPSGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC(=NC(=N1)N)C2=C(C=C3COCC4=C3C2=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine
Reactant of Route 6
4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.